A Technical Guide to the Spectral Characteristics of 3-oxo-3-[4-(1H-pyrazol-1-yl)phenyl]propanenitrile
A Technical Guide to the Spectral Characteristics of 3-oxo-3-[4-(1H-pyrazol-1-yl)phenyl]propanenitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth analysis of the spectral data (NMR, IR, and Mass Spectrometry) for the compound 3-oxo-3-[4-(1H-pyrazol-1-yl)phenyl]propanenitrile. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and the elucidation of its structure-activity relationships. This document synthesizes predictive analysis based on established principles and comparative data from analogous structures to offer a robust framework for researchers.
Molecular Structure and Overview
3-oxo-3-[4-(1H-pyrazol-1-yl)phenyl]propanenitrile, with the molecular formula C₁₂H₉N₃O and a molecular weight of 211.23 g/mol [1], is a multifaceted structure featuring a phenyl ring substituted with a pyrazole moiety and a propanenitrile chain bearing a ketone. The pyrazole ring, a common scaffold in pharmaceuticals, imparts a unique electronic and steric profile[2]. The presence of a nitrile and a ketone group offers multiple avenues for chemical modification and potential biological interactions.
Figure 1: Structure of 3-oxo-3-[4-(1H-pyrazol-1-yl)phenyl]propanenitrile.
Proposed Synthesis
Experimental Protocol:
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Preparation of the Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., argon or nitrogen).
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Condensation Reaction: To the freshly prepared sodium ethoxide solution, add 4'-(1H-pyrazol-1-yl)acetophenone (1.0 equivalent) and ethyl cyanoformate (1.2 equivalents) sequentially at room temperature.
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Reaction Monitoring: The reaction mixture is stirred at reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
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Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then dissolved in water and acidified with a dilute acid (e.g., 1 M HCl) to precipitate the crude product.
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Purification: The crude solid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Figure 2: Proposed synthetic scheme for 3-oxo-3-[4-(1H-pyrazol-1-yl)phenyl]propanenitrile.
Spectroscopic Characterization
The following sections detail the predicted and inferred spectral data for the title compound, with justifications based on the analysis of structurally similar molecules.
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the protons of the pyrazole ring, the phenyl ring, and the methylene group of the propanenitrile chain.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.0 - 8.2 | d | 2H | Ar-H (ortho to C=O) | Proximity to the electron-withdrawing carbonyl group causes a downfield shift. |
| ~7.8 - 7.9 | d | 2H | Ar-H (ortho to pyrazole) | The pyrazole ring also influences the chemical shift of the adjacent phenyl protons. |
| ~7.7 | d | 1H | Pyrazole-H | Based on data for similar pyrazole-containing compounds[3][4]. |
| ~7.5 | d | 1H | Pyrazole-H | |
| ~6.5 | t | 1H | Pyrazole-H | |
| ~4.0 | s | 2H | -CH₂-CN | The methylene protons adjacent to a carbonyl and a nitrile group are expected to appear as a singlet in this region. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts are predicted based on the electronic environment of each carbon atom.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~190 | C=O | The carbonyl carbon of a ketone typically appears in this downfield region[5][6]. |
| ~142 | Pyrazole-C | |
| ~140 | Ar-C (ipso to pyrazole) | |
| ~135 | Ar-C (ipso to C=O) | |
| ~130 | Ar-CH | Aromatic carbons in the phenyl ring. |
| ~122 | Ar-CH | |
| ~117 | C≡N | The nitrile carbon is expected in this range. |
| ~108 | Pyrazole-CH | |
| ~29 | -CH₂- | The methylene carbon. |
Infrared (IR) Spectroscopy
The IR spectrum is a powerful tool for identifying the functional groups present in a molecule. The key absorption bands are predicted as follows:
Predicted IR Data (ATR):
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3100-3000 | Medium | C-H stretch (aromatic) | Characteristic of C-H bonds in the phenyl and pyrazole rings. |
| ~2250 | Medium-Sharp | C≡N stretch | The nitrile group exhibits a characteristic absorption in this region. |
| ~1680 | Strong | C=O stretch (ketone) | The carbonyl group of the ketone will give a strong absorption band[5][6]. |
| ~1600, 1580, 1500 | Medium-Strong | C=C stretch (aromatic) | These bands are characteristic of the phenyl and pyrazole rings. |
| ~1400-1000 | Medium-Weak | C-N, C-C stretches | Fingerprint region with various stretching and bending vibrations. |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which is crucial for confirming its identity.
Predicted Mass Spectrometry Data (ESI+):
| m/z | Ion | Rationale |
| 212.08 | [M+H]⁺ | The protonated molecular ion peak, confirming the molecular weight of 211.23. |
| 185.07 | [M-CN+H]⁺ | Loss of the nitrile group. |
| 145.06 | [M-C₃H₂N₂O+H]⁺ | Fragmentation involving the loss of the oxopropanenitrile side chain. |
| 119.05 | [C₆H₅N₂]⁺ | Fragment corresponding to the phenylpyrazole cation. |
Standard Experimental Protocols for Spectroscopic Analysis
To ensure the acquisition of high-quality and reliable data, the following standard protocols are recommended:
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NMR Spectroscopy:
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Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
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Transfer the solution to a 5 mm NMR tube.
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Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
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Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
-
IR Spectroscopy:
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Place a small amount of the solid sample directly on the diamond crystal of an ATR-FTIR spectrometer.
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Record the spectrum over the range of 4000-400 cm⁻¹.
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Perform a background scan prior to the sample scan to subtract atmospheric contributions.
-
-
Mass Spectrometry:
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Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
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Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
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Acquire the mass spectrum in positive ion mode using electrospray ionization (ESI).
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For accurate mass measurements, use a high-resolution mass spectrometer (HRMS).
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Conclusion
The comprehensive spectral analysis outlined in this guide provides a robust framework for the identification and characterization of 3-oxo-3-[4-(1H-pyrazol-1-yl)phenyl]propanenitrile. By leveraging predictive methods grounded in established spectroscopic principles and comparative data from analogous structures, researchers can confidently verify the synthesis of this compound and proceed with further investigations into its chemical and biological properties. The provided protocols for synthesis and spectral data acquisition offer a validated starting point for laboratory work, ensuring data integrity and reproducibility.
References
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TARIKOĞULLARI DOĞAN, A. H., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Turkish Journal of Pharmaceutical Sciences, 22(1), 1-9. [Link]
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MDPI. (n.d.). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. MDPI. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-(5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile. PubChem. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. ResearchGate. Retrieved from [Link]
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Wang, X., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(11), 1835-1853. [Link]
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MDPI. (n.d.). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI. Retrieved from [Link]
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TARIKOĞULLARI DOĞAN, A. H., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. PubMed Central. Retrieved from [Link]
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